7-(2,5-dimethoxyphenyl)-2-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
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Overview
Description
7-(2,5-dimethoxyphenyl)-2-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
The synthesis of 7-(2,5-dimethoxyphenyl)-2-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves multiple steps. One common synthetic route includes the cyclization of ethyl 5-amino-1H-pyrazole-4-carboxylate with 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione, followed by saponification with sodium hydroxide . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using greener synthetic methodologies and optimizing reaction times and temperatures .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions where electron-donating groups are present.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
7-(2,5-dimethoxyphenyl)-2-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a CDK2 inhibitor, which is an appealing target for cancer treatment.
Fluorescence Imaging: The compound’s tunable photophysical properties make it suitable for use in fluorescence imaging and as a chemosensor.
Materials Science: Its stability and optical properties make it a candidate for use in organic materials and solid-state emitters.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, inhibiting its activity and thereby affecting cell cycle progression and inducing apoptosis in cancer cells . The molecular docking simulations have shown that the compound fits well into the CDK2 active site through essential hydrogen bonding interactions .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines. These compounds share similar structural features but may differ in their substituents and specific biological activities. For example:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity, particularly in cancer treatment.
The uniqueness of 7-(2,5-dimethoxyphenyl)-2-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one lies in its specific substituents, which confer distinct photophysical properties and biological activities .
Properties
Molecular Formula |
C25H21FN4O3 |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
11-(2,5-dimethoxyphenyl)-4-ethyl-5-(4-fluorophenyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C25H21FN4O3/c1-4-19-23(15-5-7-16(26)8-6-15)24-27-14-18-20(30(24)28-19)11-12-29(25(18)31)21-13-17(32-2)9-10-22(21)33-3/h5-14H,4H2,1-3H3 |
InChI Key |
FWHSBZLXSMODPD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)F)C(=O)N(C=C3)C5=C(C=CC(=C5)OC)OC |
Origin of Product |
United States |
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